molecular formula C23H23F3N2 B10897496 1-(Naphthalen-2-ylmethyl)-4-[4-(trifluoromethyl)benzyl]piperazine

1-(Naphthalen-2-ylmethyl)-4-[4-(trifluoromethyl)benzyl]piperazine

Cat. No.: B10897496
M. Wt: 384.4 g/mol
InChI Key: MUNABIINICXUOD-UHFFFAOYSA-N
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Description

1-(2-NAPHTHYLMETHYL)-4-[4-(TRIFLUOROMETHYL)BENZYL]PIPERAZINE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-NAPHTHYLMETHYL)-4-[4-(TRIFLUOROMETHYL)BENZYL]PIPERAZINE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-naphthylmethyl chloride and 4-(trifluoromethyl)benzyl chloride.

    Nucleophilic Substitution: The key step involves a nucleophilic substitution reaction where piperazine acts as a nucleophile and reacts with the starting materials to form the desired product.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or ethanol, under reflux conditions, and may require a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Optimization of Reaction Parameters: Optimizing reaction parameters such as temperature, pressure, and reaction time to maximize yield and purity.

    Purification: Employing purification techniques like recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-NAPHTHYLMETHYL)-4-[4-(TRIFLUOROMETHYL)BENZYL]PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents like chloroform or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-NAPHTHYLMETHYL)-4-[4-(TRIFLUOROMETHYL)BENZYL]PIPERAZINE has various applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-NAPHTHYLMETHYL)-4-[4-(TRIFLUOROMETHYL)BENZYL]PIPERAZINE involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Binding to receptors or enzymes in the body.

    Pathways: Modulating signaling pathways involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-(2-NAPHTHYLMETHYL)-4-BENZYLPIPERAZINE: Lacks the trifluoromethyl group.

    1-(2-NAPHTHYLMETHYL)-4-[4-METHYLBENZYL]PIPERAZINE: Contains a methyl group instead of a trifluoromethyl group.

Uniqueness

1-(2-NAPHTHYLMETHYL)-4-[4-(TRIFLUOROMETHYL)BENZYL]PIPERAZINE is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical properties and biological activities.

Properties

Molecular Formula

C23H23F3N2

Molecular Weight

384.4 g/mol

IUPAC Name

1-(naphthalen-2-ylmethyl)-4-[[4-(trifluoromethyl)phenyl]methyl]piperazine

InChI

InChI=1S/C23H23F3N2/c24-23(25,26)22-9-6-18(7-10-22)16-27-11-13-28(14-12-27)17-19-5-8-20-3-1-2-4-21(20)15-19/h1-10,15H,11-14,16-17H2

InChI Key

MUNABIINICXUOD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)C(F)(F)F)CC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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